molecular formula C17H19N5O2 B2709366 2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 866843-54-1

2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2709366
CAS RN: 866843-54-1
M. Wt: 325.372
InChI Key: ZWTZPUDURVVNNZ-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved under green chemistry conditions via multicomponent reaction . The condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid leads to the formation of new derivatives of heterocyclic systems .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines exploit the similarities in kinase ATP sites to direct the activity and selectivity of these compounds to multiple oncogenic targets through focused chemical modification .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of derivatives closely related to pyrazolo[3,4-d]pyrimidin-5-yl compounds have shown promising anticancer activities. For example, a study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives highlighted the anticancer potential of these compounds. Specifically, one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, indicating the role of these derivatives in developing new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Studies have synthesized new heterocycles incorporating the pyrazole moiety, showing significant antimicrobial activities against various pathogens. This suggests the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Bondock et al., 2008).

Radioligand Imaging

Pyrazolo[3,4-d]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), with derivatives like DPA-714 designed for in vivo imaging using positron emission tomography (PET). Such compounds are crucial in neuroinflammation research, offering insights into brain health and disease progression through non-invasive imaging techniques (Dollé et al., 2008).

Synthesis and Characterization

The synthesis of novel derivatives through various chemical reactions is a significant area of research, focusing on the creation of new compounds with potential therapeutic applications. Studies on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exemplify the innovative approaches in synthesizing and characterizing potential pharmacologically active compounds (Rahmouni et al., 2014).

Antioxidant Activity

The antioxidant properties of pyrazole-acetamide derivatives have been studied, with compounds showing significant activity in vitro. This research underscores the potential of these derivatives in combating oxidative stress-related diseases, contributing to the development of new antioxidant therapies (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines involves mimicking the hinge region binding interactions in kinase active sites . This allows these compounds to inhibit the activity of kinases, which are enzymes that play key roles in various cellular processes .

Future Directions

Pyrazolo[3,4-d]pyrimidines, including “2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide”, are a focus of ongoing research due to their potential as kinase inhibitors for the treatment of various diseases, including cancer . Future research will likely continue to explore the therapeutic potential of these compounds, as well as their safety and efficacy in clinical trials .

properties

IUPAC Name

2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-5-11(2)15(12(3)6-10)20-14(23)8-22-9-18-16-13(17(22)24)7-19-21(16)4/h5-7,9H,8H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTZPUDURVVNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide

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